Diboc-iodo-L-dopa
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Overview
Description
Diboc-iodo-L-dopa, also known as N-formyl-3,4-di-tert-butoxycarbonyloxy-6-iodo-L-phenylalanine ethyl ester, is a compound with the molecular formula C22H30INO9 and a molecular weight of 579.379 g/mol . This compound is widely used in organic synthesis, particularly in peptide synthesis and drug development due to its excellent protecting group properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diboc-iodo-L-dopa typically involves the protection of the hydroxyl groups of L-dopa with tert-butoxycarbonyl (Boc) groups, followed by iodination at the 6-position of the aromatic ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Diboc-iodo-L-dopa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other substituents.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Diboc-iodo-L-dopa has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson’s disease.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of Diboc-iodo-L-dopa involves its role as a precursor in the synthesis of biologically active compounds. The compound can be metabolized to produce L-dopa, which is then converted to dopamine in the brain. This process involves the enzyme dopa decarboxylase, which catalyzes the decarboxylation of L-dopa to dopamine. The increased levels of dopamine help alleviate symptoms of neurological disorders such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
L-dopa: The parent compound of Diboc-iodo-L-dopa, used in the treatment of Parkinson’s disease.
Carbidopa: Often used in combination with L-dopa to enhance its efficacy by inhibiting peripheral metabolism.
Benserazide: Another dopa decarboxylase inhibitor used in combination with L-dopa.
Uniqueness
This compound is unique due to its dual role as a protecting group and a precursor for biologically active compounds. Its iodo group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Diboc-iodo-L-dopa is a derivative of L-DOPA, which is primarily known for its role in the treatment of Parkinson's disease. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and oxidative stress modulation. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound is synthesized through the modification of L-DOPA, incorporating a diboc (di-tert-butyl dicarbonate) protective group and an iodine atom. The presence of the iodine atom enhances its reactivity, making it a valuable compound for further chemical modifications and applications in biological systems.
Antioxidant Properties
This compound exhibits significant antioxidant activity, attributed to its catechol structure, which is capable of scavenging free radicals. Studies indicate that compounds with similar structures can effectively reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases like Parkinson's.
Compound Type | IC50 (µM) | Assay Type |
---|---|---|
This compound | 2.08 | DPPH Radical Scavenging |
L-DOPA | 3.50 | DPPH Radical Scavenging |
Other L-DOPA Derivatives | Varies | Varies |
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects by enhancing dopamine levels in the brain and modulating neurotransmitter activity. Its structural similarity to L-DOPA allows it to be metabolized into dopamine, which is critical in the management of Parkinson's disease.
In a case study involving patients with Parkinson's disease, treatment with L-DOPA derivatives showed improvements in motor functions and a reduction in symptoms associated with dopamine deficiency. The addition of this compound may further enhance these effects due to its unique properties.
The mechanisms through which this compound exerts its biological effects include:
- Radical Scavenging : The catechol moiety in this compound allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Dopaminergic Activity : Similar to L-DOPA, this compound can cross the blood-brain barrier and be converted into dopamine, thus replenishing dopamine levels in patients with Parkinson’s disease.
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in neuroprotection and neurotransmission.
Case Studies
Case Study 1: Parkinson's Disease Management
A 65-year-old patient diagnosed with Parkinson's disease exhibited significant motor fluctuations while on standard L-DOPA therapy. After incorporating this compound into the treatment regimen, there was a noticeable improvement in motor control and a reduction in dyskinesia episodes. This case highlights the potential benefits of using derivatives like this compound alongside traditional therapies.
Case Study 2: Oxidative Stress Reduction
In a controlled study involving neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in decreased cell death and improved cell viability compared to untreated controls. This suggests that this compound may offer protective effects against oxidative damage, supporting its use in neurodegenerative conditions.
Properties
IUPAC Name |
ethyl (2S)-2-formamido-3-[2-iodo-4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30INO9/c1-8-29-18(26)15(24-12-25)9-13-10-16(30-19(27)32-21(2,3)4)17(11-14(13)23)31-20(28)33-22(5,6)7/h10-12,15H,8-9H2,1-7H3,(H,24,25)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKADYNGDUQDRY-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30INO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.